![molecular formula C15H12N4O2S2 B10977968 5-methyl-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B10977968.png)
5-methyl-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
5-METHYL-N-[2-(5-OXO-3-THIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PHENYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound featuring a thiophene ring, a triazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[2-(5-OXO-3-THIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PHENYL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-[2-(5-OXO-3-THIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PHENYL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and triazine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the carbonyl groups could produce corresponding alcohols .
Scientific Research Applications
5-METHYL-N-[2-(5-OXO-3-THIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PHENYL]-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 5-METHYL-N-[2-(5-OXO-3-THIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PHENYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Triazoles: Compounds with a triazole ring, often used in medicinal chemistry for their stability and bioactivity.
Thiophenes: Compounds with a thiophene ring, widely used in materials science and organic electronics
Uniqueness
5-METHYL-N-[2-(5-OXO-3-THIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PHENYL]-2-THIOPHENECARBOXAMIDE is unique due to its combination of a triazine ring with a thiophene carboxamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H12N4O2S2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-methyl-N-[2-(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H12N4O2S2/c1-8-6-7-11(23-8)13(20)16-10-5-3-2-4-9(10)12-14(21)17-15(22)19-18-12/h2-7H,1H3,(H,16,20)(H2,17,19,21,22) |
InChI Key |
BTCGEQZQWCNCCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=CC=C2C3=NNC(=S)NC3=O |
Origin of Product |
United States |
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